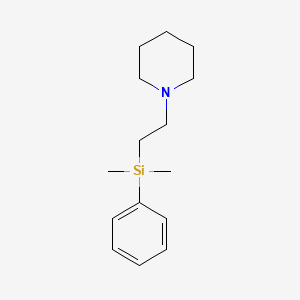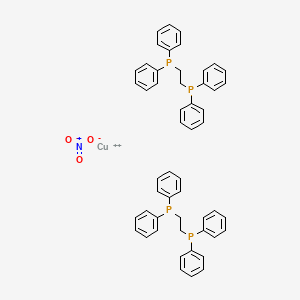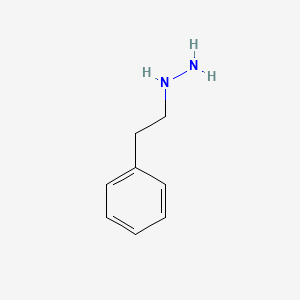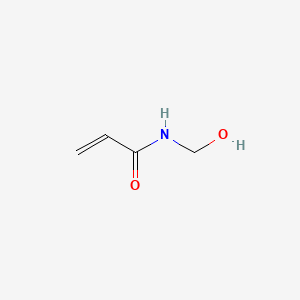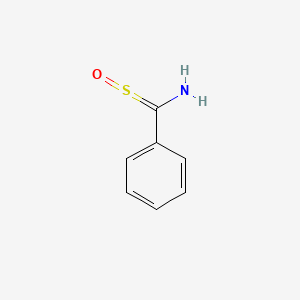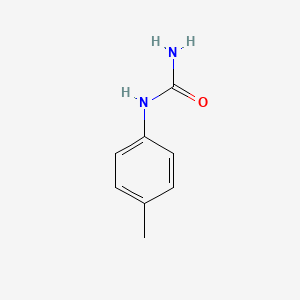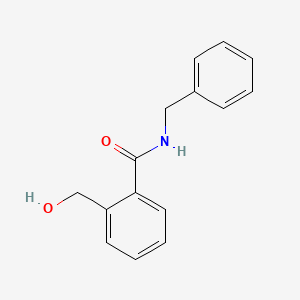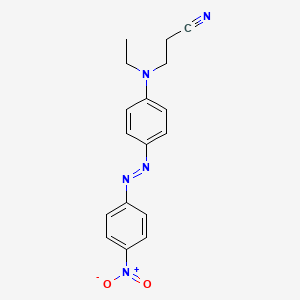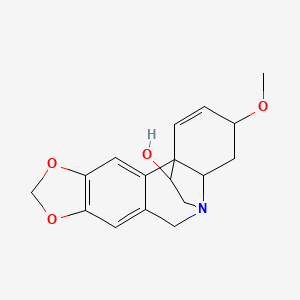
Crinamine
Vue d'ensemble
Description
Crinamine is a natural product found in Scadoxus multiflorus, Stenomesson miniatum, and other organisms with data available.
Applications De Recherche Scientifique
Anticancer Potential in Cervical Cancer Crinamine, derived from Crinum asiaticum, shows significant anticancer activity, particularly in cervical cancer. It induces apoptosis (programmed cell death) more effectively than some existing chemotherapy drugs and inhibits cancer cell migration and angiogenesis (formation of new blood vessels) which are crucial for tumor growth. This highlights crinamine's potential as an alternative treatment option for cervical cancer (Khumkhrong et al., 2019).
Inhibition of Hypoxia Inducible Factor-1 Activity Crinamine has demonstrated potent inhibition of hypoxia inducible factor-1 (HIF-1) activity, which is a crucial regulator in cancer progression and metastasis. This specific inhibition could be significant in targeting cancer growth and development (Kim et al., 2006).
Antimalarial and Cytotoxic Properties In addition to its anticancer properties, crinamine also shows cytotoxic and antimalarial activities. These findings are significant for the development of new treatments for malaria, a disease affecting millions globally (Likhitwitayawuid et al., 1993).
Selective Apoptosis-Inducing Activity Crinamine is known to selectively induce apoptosis in tumor cells. This is crucial in cancer treatment as it targets the cancer cells without affecting the normal cells, minimizing side effects (McNulty et al., 2007).
Inhibition of Monoamine Oxidase B Crinamine has been identified as a potent, safe, and selective inhibitor of human monoamine oxidase B (MAO-B), with implications for treating Parkinson's disease. Its selectivity and safety profile make it a promising candidate for further drug development (Naidoo et al., 2020).
Cholinesterase Inhibitory Properties The alkaloids in Crinum species, including crinamine, have shown properties of inhibiting cholinesterase, an enzyme linked with Alzheimer's disease. This indicates its potential utility in treating neurodegenerative diseases (Houghton et al., 2004).
Propriétés
IUPAC Name |
15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRSGKVLATIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



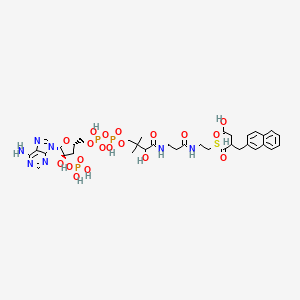
![3-(4-Butyl-3,5-dimethyl-1-pyrazolyl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B1198753.png)
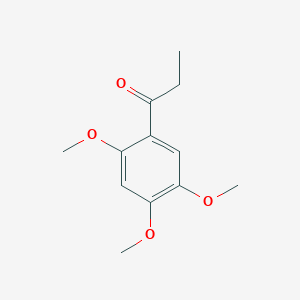

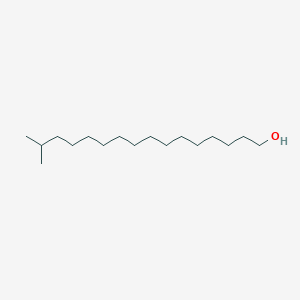
![Octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1198759.png)
